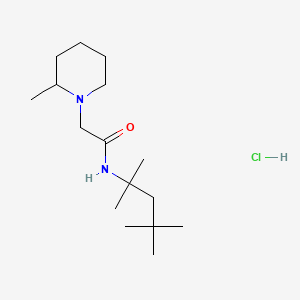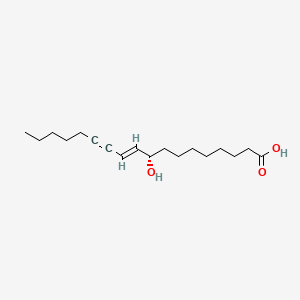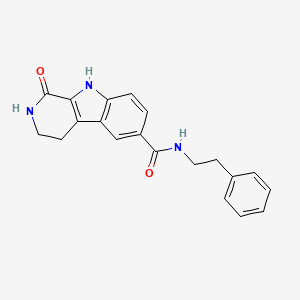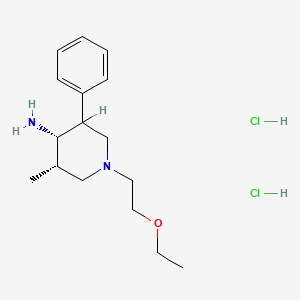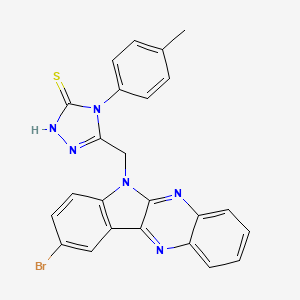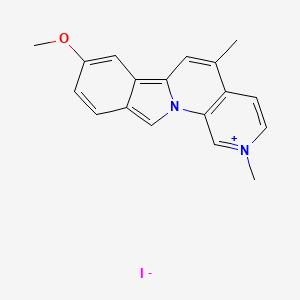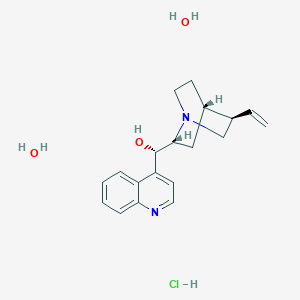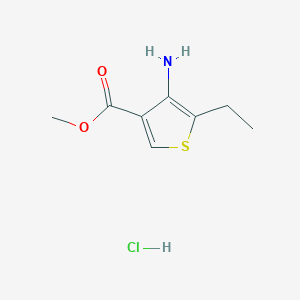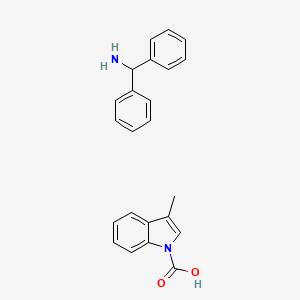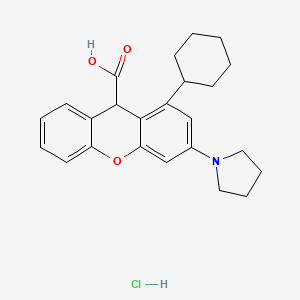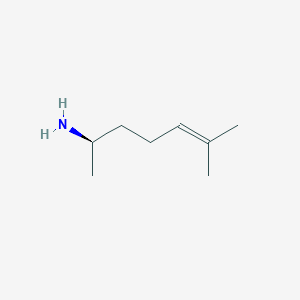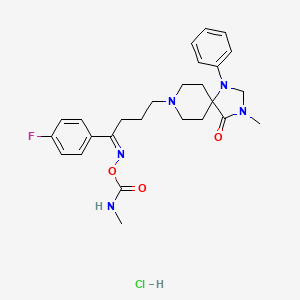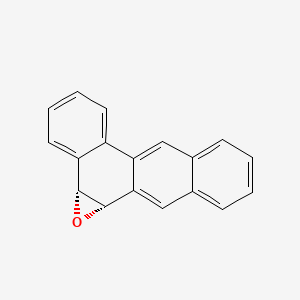
5,6-Epoxy-5,6-dihydrobenz(a)anthracene, (-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Epoxy-5,6-dihydrobenz(a)anthracene, (-)-: is an arene epoxide that is derived from benz(a)anthracene. It is a polycyclic aromatic hydrocarbon (PAH) with an epoxide functional group at the 5,6-position. This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-epoxy-5,6-dihydrobenz(a)anthracene typically involves the epoxidation of benz(a)anthracene. One common method is the reaction of benz(a)anthracene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified by column chromatography .
Industrial Production Methods: While specific industrial production methods for 5,6-epoxy-5,6-dihydrobenz(a)anthracene are not well-documented, the general approach would involve large-scale epoxidation reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Epoxy-5,6-dihydrobenz(a)anthracene undergoes various chemical reactions, including:
Hydrolysis: The epoxide ring can be opened by water or aqueous acids to form dihydrodiols.
Reduction: The compound can be reduced to form dihydrobenz(a)anthracene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Common Reagents and Conditions:
Hydrolysis: Water or dilute acids (e.g., hydrochloric acid) at room temperature.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed:
Hydrolysis: 5,6-Dihydro-5,6-dihydroxybenz(a)anthracene.
Reduction: 5,6-Dihydrobenz(a)anthracene.
Substitution: Various substituted benz(a)anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,6-Epoxy-5,6-dihydrobenz(a)anthracene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of epoxides and PAHs.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins, due to its potential mutagenic properties.
Medicine: Studied for its role in the metabolic activation of PAHs and its implications in carcinogenesis.
Mécanisme D'action
The mechanism of action of 5,6-epoxy-5,6-dihydrobenz(a)anthracene involves its interaction with cellular components. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in DNA, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, which further enhances its reactivity and potential to cause cellular damage .
Comparaison Avec Des Composés Similaires
Benz(a)anthracene: The parent hydrocarbon without the epoxide group.
7,12-Dimethylbenz(a)anthracene: A structurally similar PAH with methyl groups at the 7 and 12 positions.
Dibenz(a,h)anthracene: Another PAH with a different ring structure.
Uniqueness: 5,6-Epoxy-5,6-dihydrobenz(a)anthracene is unique due to the presence of the epoxide group, which significantly alters its chemical reactivity and biological activity compared to its parent hydrocarbon and other similar PAHs. The epoxide group makes it more reactive towards nucleophiles and increases its potential to form DNA adducts, making it a valuable compound for studying the mechanisms of PAH-induced carcinogenesis .
Propriétés
Numéro CAS |
74444-65-8 |
|---|---|
Formule moléculaire |
C18H12O |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
(2S,4R)-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(19),5,7,9,11,13,15,17-octaene |
InChI |
InChI=1S/C18H12O/c1-2-6-12-10-16-15(9-11(12)5-1)13-7-3-4-8-14(13)17-18(16)19-17/h1-10,17-18H/t17-,18+/m1/s1 |
Clé InChI |
APIRAYPNDXRJBP-MSOLQXFVSA-N |
SMILES isomérique |
C1=CC=C2C=C3C4=CC=CC=C4[C@@H]5[C@H](C3=CC2=C1)O5 |
SMILES canonique |
C1=CC=C2C=C3C4=CC=CC=C4C5C(C3=CC2=C1)O5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


